![molecular formula C16H24N2O2S B1306316 {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine CAS No. 345990-93-4](/img/structure/B1306316.png)

{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

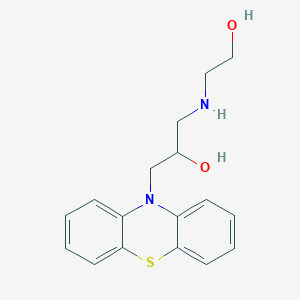

The compound "{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine" is a chemically synthesized molecule that appears to be related to the field of organic chemistry, focusing on the synthesis of bicyclic structures with potential biological activity. The molecule contains a sulfonyl group attached to a phenyl ring, which is further connected to an azabicyclo[3.2.1]octane structure with trimethyl substituents.

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, starting from simpler silicon-containing precursors, as seen in the synthesis of 4-silacyclohexanones and their subsequent conversion to (4-silacyclohexan-1-yl)amines through reductive amination . Although the exact synthesis of "{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine" is not detailed in the provided papers, similar synthetic strategies could potentially be applied, such as the use of reductive amination techniques described in the synthesis of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various analytical techniques, including NMR spectroscopy and single-crystal X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity and purity of the synthesized compounds. The molecular structure of "{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine" would likely be analyzed using similar techniques to ensure the correct stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from the synthesis of 4-(trifluoromethyl)pyrrolidines, which involves 1,3-dipolar cycloaddition reactions . The presence of a sulfonyl group in "{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine" suggests that it could participate in similar reactions, potentially acting as an electrophile in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as thermal behavior and polymorphism, have been studied using techniques like DSC, TGA, and PXRD . These studies provide insights into the stability and phase transitions of the compounds, which are important for understanding their behavior under different conditions. The salts of 1,4-diazabicyclo[2.2.2]octane and bis(trifluoromethylsulfonyl)amine exhibit reversible phase transitions and polymorphism, indicating that "{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine" could also display similar properties .

Scientific Research Applications

Imaging Agents for Dopamine Transporter

One study focused on the evaluation of technetium-labeled tropanes with alkyl substituents on the phenyl ring as potential imaging agents for the central nervous dopamine transporter (DAT). These compounds, including "{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine," were prepared and assessed for their ability to specifically bind to DAT, indicating their potential use in imaging studies related to neurodegenerative diseases and psychiatric disorders. The study found that minor modifications to the phenyl ring significantly affected the compounds' biological behavior and affinity for DAT, highlighting the importance of structural optimization for imaging agent development (Vanbilloen et al., 2006).

Serotonin Receptor Antagonists

Another research area involves the development of arylsulfonamide derivatives of (aryloxy)ethyl-alkyl amines as serotonin receptor antagonists. These compounds, structurally related to "{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine," were designed to target the 5-HT7 receptor. The study identified potent 5-HT7R antagonists with promising antidepressant and anxiolytic properties in animal models, suggesting potential therapeutic applications for CNS disorders (Canale et al., 2016).

Muscarinic Receptor Ligands

Research on muscarinic receptor ligands has led to the synthesis and evaluation of compounds like 1-azabicyclo[2.2.2]oct-3-yl alpha-fluoroalkyl-alpha-hydroxy-alpha-phenylacetates. These compounds were investigated for their potential to serve as ligands for studying muscarinic receptor density using positron emission tomography (PET). The study demonstrated the importance of high binding affinities for muscarinic receptor subtypes and the potential of such compounds to contribute to our understanding of muscarinic cholinergic receptor function in various neurological conditions (Luo et al., 1996).

Safety and Hazards

properties

IUPAC Name |

4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c1-15(2)8-13-9-16(3,10-15)11-18(13)21(19,20)14-6-4-12(17)5-7-14/h4-7,13H,8-11,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKKFYFTGRHWSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol](/img/structure/B1306244.png)

![5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306247.png)

![5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306248.png)

![5-(1-Methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306249.png)

![5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306250.png)

![5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306251.png)

![5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306252.png)

![N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide](/img/structure/B1306256.png)